N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a benzenesulfonamide derivative featuring a pyrazoline core substituted with a furan ring and a 4-methylbenzenesulfonyl group. This structural motif is characteristic of bioactive molecules targeting enzymes such as carbonic anhydrases or exhibiting cytotoxic properties. Its synthesis likely involves cyclocondensation reactions of chalcones with hydrazines, followed by sulfonylation, as inferred from analogous compounds .
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-15-5-11-18(12-6-15)31(27,28)24-20(21-4-3-13-29-21)14-19(22-24)16-7-9-17(10-8-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSFIIVTHGAUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled by reacting the intermediate with methanesulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: It affects various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Key Observations :
- The dual sulfonamide groups (4-methylbenzenesulfonyl and methanesulfonamide) could influence solubility and metabolic stability relative to monosulfonamide derivatives .
Key Observations :
Key Observations :
- Sulfonamide-pyrazoline hybrids often target enzymes like carbonic anhydrase due to sulfonamide’s zinc-binding capacity .
- The furan ring in the target compound may confer unique selectivity, as furan-containing analogs in other studies show enhanced cytotoxicity .
Analytical and Computational Studies
Structural characterization of analogs relies on:
- 1H/13C NMR and HRMS for confirming substituents .
- X-ray crystallography (e.g., SHELXL ) for resolving dihydro-pyrazole conformations, as seen in fluorophenyl-triazol derivatives (R factor: 0.056) .
- In silico tools like Multiwfn for electron density analysis, aiding in predicting bioavailability (e.g., radar charts in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
